This compound is classified as an amino acid derivative, specifically a homocysteine analogue. Homocysteine itself is a non-proteinogenic amino acid that is involved in various metabolic pathways, particularly in the synthesis of cysteine and methionine.
The synthesis of S-benzyl-L-homocysteine can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (such as dimethyl sulfoxide or acetonitrile), and reaction time to optimize yield and purity. High-performance liquid chromatography is typically employed for purification and analysis of the final product .
S-Benzyl-L-homocysteine has a molecular formula of CHNOS. The structure features:
S-Benzyl-L-homocysteine participates in various chemical reactions:
These reactions often require specific conditions such as pH adjustments and temperature control to maintain enzyme activity and product stability. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to monitor reaction progress and product formation .
The mechanism by which S-benzyl-L-homocysteine exerts its effects primarily involves its role as a substrate for methyltransferases. Upon conversion to S-adenosyl-L-methionine, it participates in methyl group transfers that modify various biomolecules.
Research indicates that only specific diastereomers of S-benzyl-L-homocysteine exhibit biological activity, highlighting the importance of stereochemistry in its mechanism of action .
Relevant data on its reactivity include susceptibility to oxidation due to the presence of the thiol group.
S-Benzyl-L-homocysteine has several applications in scientific research:
S-Benzyl-L-homocysteine serves as a critical building block in SPPS, where it is incorporated into peptide chains through sequential coupling cycles. The compound’s thioether moiety necessitates permanent side-chain protection during synthesis, typically via the benzyl group, which remains stable under standard Fmoc deprotection conditions (20–50% piperidine in dimethylformamide). Resin selection is paramount for efficient incorporation; polystyrene resins crosslinked with 1% divinylbenzene offer optimal swelling properties and mechanical stability. For peptides exceeding 30 residues, lower loading capacities (0.2–0.5 mmol/g) mitigate steric crowding, enhancing coupling efficiency [1] [9].
Linker chemistry dictates cleavage specificity. For C-terminal homocysteine derivatives, acid-labile linkers like trityl or 4-hydroxymethylphenoxyacetic acid enable selective release under mild trifluoroacetic acid (TFA) conditions (5–95% in dichloromethane), preserving benzyl protection. Automated SPPS platforms (e.g., GE TRACERlab FX) achieve >98% coupling yields per cycle through iterative deprotection (Fmoc removal), activation (HATU or PyBOP), and coupling steps, monitored via UV absorbance of dibenzofulvene-piperidine adducts [5] [9].
Table 1: SPPS Parameters for S-Benzyl-L-homocysteine Incorporation
Parameter | Optimal Conditions | Impact on Synthesis |
---|---|---|
Resin Type | Polystyrene-DVB (200–400 mesh) | Ensures solvent compatibility and filtration |
Loading Capacity | 0.7–1.0 mmol/g (standard); 0.2–0.5 mmol/g (long chains) | Reduces aggregation in difficult sequences |
Coupling Reagent | HATU/DIEA or PyBOP | Minimizes racemization (<0.5%) |
Cleavage Conditions | TFA/TIS/H₂O (95:2.5:2.5 v/v) | Preserves S-benzyl protection |
The chlorinase SalL from Salinispora tropica enables chemoenzymatic synthesis of S-benzyl-L-homocysteine analogs. SalL catalyzes the reversible nucleophilic displacement between 5'-chloro-5'-deoxyadenosine (ClDA) and L-methionine congeners, yielding S-alkylated homocysteine derivatives. Equilibrium favors S-adenosyl-L-methionine (SAM) formation, but substituting L-methionine with non-natural nucleophiles like benzyl thiol redirects the reaction toward S-benzyl-L-homocysteine synthesis. This requires optimized conditions: 50 mM Tris-HCl buffer (pH 8.5), 10 mM MgCl₂, 5 mM ClDA, and 15 mM benzyl thiol at 37°C for 24 hours. SalL’s broad substrate tolerance accommodates arylalkyl thiols, achieving 40–65% conversion yields [7] [10].
Table 2: SalL-Catalyzed Synthesis of S-Benzyl-L-homocysteine
Reaction Component | Concentration | Role |
---|---|---|
ClDA | 5 mM | Electrophilic alkyl donor |
Benzyl thiol | 15 mM | Nucleophile for S-alkylation |
SalL enzyme | 2 mg/mL | Catalyst for SN₂ displacement |
MgCl₂ | 10 mM | Cofactor for enzymatic activity |
This strategy bypasses traditional protection/deprotection steps and is stereoretentive, preserving L-configuration. However, enzyme engineering (e.g., site-directed mutagenesis of the SalL active site) enhances catalytic efficiency toward bulkier thiols [10].
tert-Butyloxycarbonyl (Boc) serves as a temporary α-amino protector for S-benzyl-L-homocysteine during solution-phase synthesis. Protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under aqueous conditions (pH 9–10) or anhydrous solvents like tetrahydrofuran, with catalytic dimethylaminopyridine. Boc remains stable under basic conditions (e.g., piperidine) but is cleaved by mild acids (20–50% TFA in dichloromethane), enabling orthogonal deprotection alongside acid-stable S-benzyl groups [2] [8] [9].
Critical to this strategy is suppressing tert-butyl cation side reactions during deprotection. These electrophiles alkylate nucleophilic residues (e.g., tryptophan or methionine) in peptide chains. Adding scavengers (0.5% dithioethane or triethylsilane) traps cations, reducing byproducts to <5%. Boc-deprotected intermediates are neutralized with diisopropylethylamine before subsequent couplings, preventing diketopiperazine formation [2] [9].
Racemization at Cα poses significant challenges during S-benzyl-L-homocysteine activation. Carboxylate activation for coupling generates oxazolone intermediates prone to epimerization, particularly at elevated temperatures (>0°C) or with basic additives. Two strategies mitigate this:
Rhodium-catalyzed asymmetric hydrogenation offers an alternative route. N-acyl enamide precursors undergo stereoselective reduction (5 mol% Rh(I)-(R,R)-EtDuPHOS, 50 psi H₂), affording S-benzyl-L-homocysteine in 94% yield and 99% enantiomeric excess. Solvent polarity critically influences stereoselectivity; methanol gives superior results compared to tetrahydrofuran [7].
Table 3: Diastereoselective Synthesis Methods
Method | Conditions | Enantiomeric Excess | Yield |
---|---|---|---|
Low-Temperature Coupling | HATU, DIEA, –20°C | >98% | 85–90% |
Pseudoproline Derivatives | Thiazolidine formation | >99% | 75–80% |
Rh-Catalyzed Hydrogenation | Rh(I)-(R,R)-EtDuPHOS, H₂ (50 psi), MeOH | 99% | 94% |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1